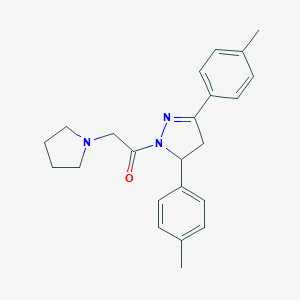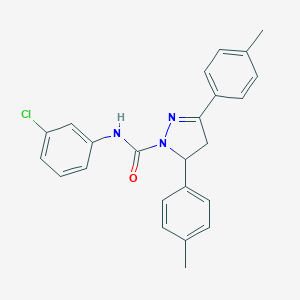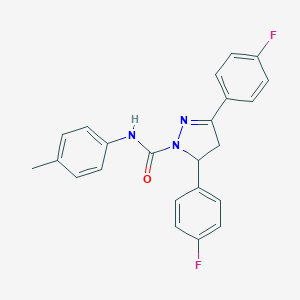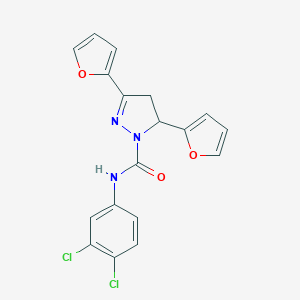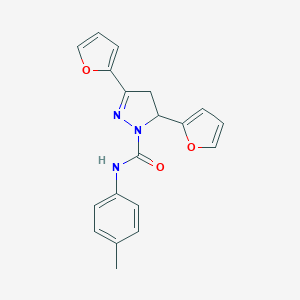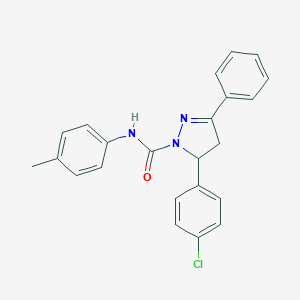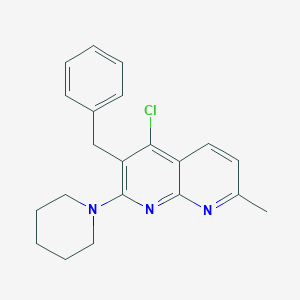
3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its complex structure, which includes a benzyl group, a chlorine atom, a methyl group, and a piperidine ring attached to a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the naphthyridine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Piperidine Ring Introduction: Finally, the piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the naphthyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the chlorine atom or the naphthyridine core, potentially leading to dechlorinated or hydrogenated products.
Substitution: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dechlorinated naphthyridine, hydrogenated naphthyridine.
Substitution: Substituted naphthyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and drug design.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine
属性
分子式 |
C21H22ClN3 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C21H22ClN3/c1-15-10-11-17-19(22)18(14-16-8-4-2-5-9-16)21(24-20(17)23-15)25-12-6-3-7-13-25/h2,4-5,8-11H,3,6-7,12-14H2,1H3 |
InChI 键 |
OULJHLHNNVBFRE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCCCC4 |
规范 SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


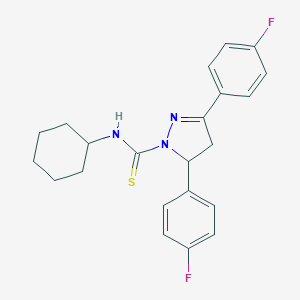
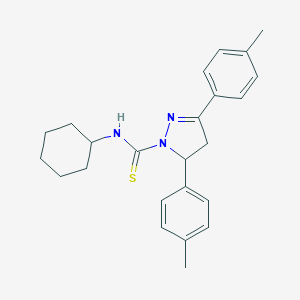
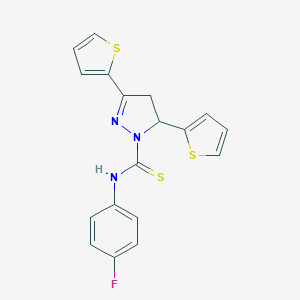
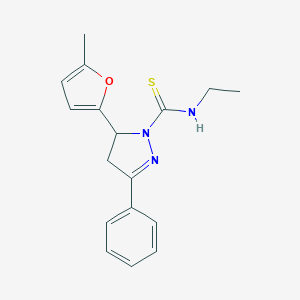
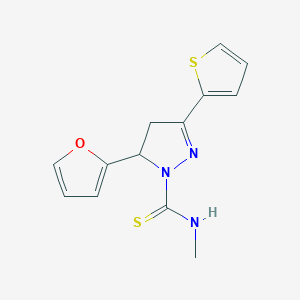
![1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B292163.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
